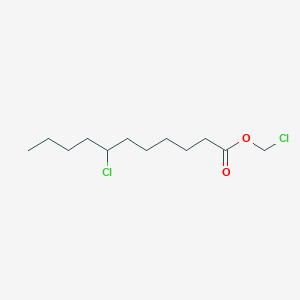
Chloromethyl 7-chloroundecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethyl 7-chloroundecanoate is an organic compound with the molecular formula C₁₂H₂₂Cl₂O₂ and a molecular weight of 269.208 g/mol . . This compound is characterized by the presence of a chloromethyl group (-CH₂Cl) and a chloroundecanoate moiety, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl 7-chloroundecanoate can be synthesized through the esterification of 7-chloroundecanoic acid with chloromethyl alcohol in the presence of a suitable catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound often involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to accelerate the esterification process . The reaction is carried out in a solvent like toluene or dichloromethane to enhance the solubility of the reactants and products .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 7-chloroundecanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 7-chloroundecanoic acid and chloromethyl alcohol .
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide .
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide .
Major Products
Nucleophilic substitution: Products include azides , thiocyanates , or ethers depending on the nucleophile used.
Hydrolysis: Major products are 7-chloroundecanoic acid and chloromethyl alcohol .
Oxidation: Products include carboxylic acids or aldehydes .
Scientific Research Applications
Chloromethyl 7-chloroundecanoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of chloromethyl 7-chloroundecanoate involves its reactivity towards nucleophiles due to the presence of the chloromethyl group . This reactivity allows it to form covalent bonds with various nucleophilic sites in target molecules, facilitating its use in chemical modifications and synthesis .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Chloromethyl 7-chloroundecanoate is unique due to its specific positioning of the chloromethyl group on the 7th carbon of the undecanoate chain . This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other chloromethylated undecanoates .
Properties
CAS No. |
80418-93-5 |
|---|---|
Molecular Formula |
C12H22Cl2O2 |
Molecular Weight |
269.20 g/mol |
IUPAC Name |
chloromethyl 7-chloroundecanoate |
InChI |
InChI=1S/C12H22Cl2O2/c1-2-3-7-11(14)8-5-4-6-9-12(15)16-10-13/h11H,2-10H2,1H3 |
InChI Key |
PDOUDFSWPSGPMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCCCC(=O)OCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



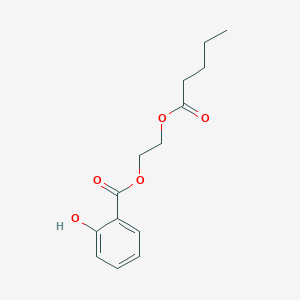
![1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene](/img/structure/B14419631.png)
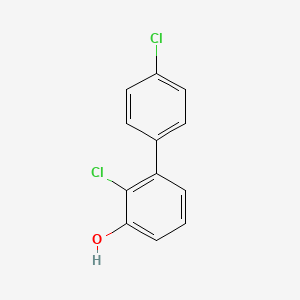
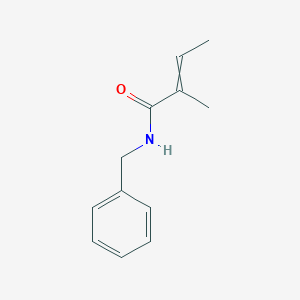
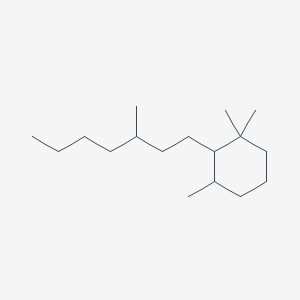
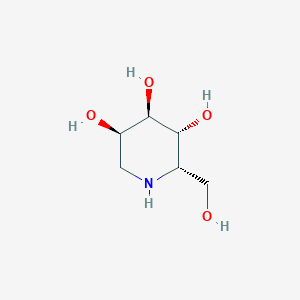
![3-[(2-Methoxyphenyl)methyl]-1-methylquinoxalin-2(1H)-one](/img/structure/B14419648.png)

![2-([1,1'-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione](/img/structure/B14419664.png)
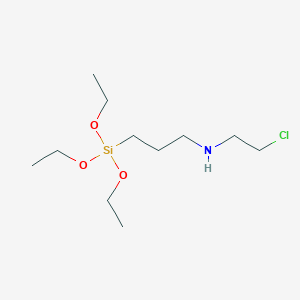
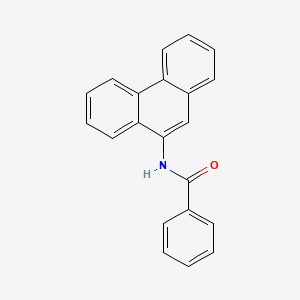
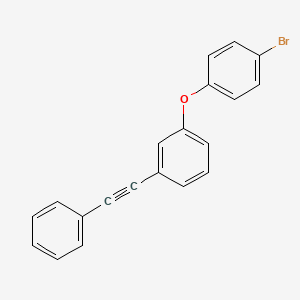
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene]](/img/structure/B14419679.png)
